molecular formula C8H15ClN2O2 B1379738 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride CAS No. 1390654-03-1

3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride

Cat. No. B1379738
M. Wt: 206.67 g/mol
InChI Key: UOSBWNLCQDPKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride is a unique chemical compound with the empirical formula C8H15ClN2O2 . It has a molecular weight of 206.67 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chemical Stability and Environmental Impact

  • Decontamination Efficacy : Research on oxime antidotes for nerve agent poisoning, such as soman, highlights the importance of chemical stability and decontamination efficacy in toxicology and emergency medicine. These studies provide insights into the design and evaluation of chemical compounds for counteracting organophosphate poisoning, emphasizing the critical role of chemical reactivity and stability under various conditions (Dragan L. Knez˘ević & V. Tadić, 1994).

  • Pharmacological Reviews : Reviews of oximes, including their use against nerve agents, provide a comprehensive overview of the therapeutic applications and limitations of chemical compounds in addressing chemical warfare agent exposure. Such reviews underscore the necessity of understanding the pharmacodynamics and pharmacokinetics of compounds for effective application in medical scenarios (R. M. Dawson, 1994).

  • Environmental Fate and Toxicology : Studies on the environmental impact of chemicals, such as the review on the occurrence and toxicity of antimicrobial triclosan and its by-products, illustrate the broader implications of chemical stability and degradation. These investigations help in assessing the ecological and health risks associated with the release of chemicals into the environment, guiding the development of safer and more sustainable chemical practices (G. Bedoux et al., 2012).

properties

IUPAC Name

3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c1-10-6-8(12-7(10)11)3-2-4-9-5-8;/h9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSBWNLCQDPKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCNC2)OC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride
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3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride
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3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride
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3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride
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3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride
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3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride

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